The synthesis of Cetuximab involves complex biotechnological processes. Initially, the gene encoding the desired antibody is inserted into a suitable expression vector. This vector is then introduced into mammalian cells, typically Chinese hamster ovary cells, which are capable of post-translational modifications essential for proper antibody folding and function. The cells are cultured in bioreactors under controlled conditions to produce the antibody in large quantities. Following production, Cetuximab undergoes purification processes such as protein A affinity chromatography to isolate the antibody from other cellular components. The final product is formulated for clinical use .
Cetuximab has a complex molecular structure characterized by its large size and intricate folding. The molecular formula is , with a molar mass of approximately 145,781.92 g/mol. The structure comprises two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped configuration typical of immunoglobulins. The binding site of Cetuximab specifically interacts with the EGFR, inhibiting its activation and subsequent downstream signaling pathways .
Cetuximab primarily functions through its interaction with EGFR. Upon binding to the extracellular domain of EGFR, it prevents the receptor from undergoing dimerization and activation by its natural ligands, such as epidermal growth factor. This blockade leads to the inhibition of several downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway. These pathways are crucial for cell proliferation and survival; thus, their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
The mechanism of action of Cetuximab involves several key steps:
Clinical studies have shown that patients with wild-type KRAS tumors benefit significantly from treatment with Cetuximab, achieving response rates exceeding 60% .
Cetuximab exhibits several physical and chemical properties relevant to its function:
The elimination half-life of Cetuximab is approximately 114 hours in patients, allowing for less frequent dosing compared to other therapeutic agents .
Cetuximab has significant applications in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2